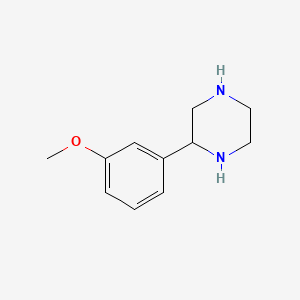

2-(3-Methoxyphenyl)piperazine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(3-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-10-4-2-3-9(7-10)11-8-12-5-6-13-11/h2-4,7,11-13H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQIBFOALNPYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401258 | |

| Record name | 2-(3-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790164-75-9 | |

| Record name | 2-(3-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Methoxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(3-Methoxyphenyl)piperazine

The construction of the this compound core can be achieved through several established chemical pathways, including nucleophilic substitution, reductive amination, and comprehensive multi-step strategies.

Nucleophilic substitution is a cornerstone for the synthesis of arylpiperazines. A common approach involves the reaction of an aryl halide with a piperazine (B1678402) derivative. For instance, 1-(3-Methoxyphenyl)piperazine can be prepared by reacting 3-methoxybromobenzene with N-BOC piperazine hydrochloride, followed by the deprotection of the BOC group using trifluoroacetic acid. chemicalbook.com This method highlights the use of a protecting group on the piperazine nitrogen to control the reaction's regioselectivity.

Another prominent nucleophilic substitution strategy involves the reaction of 1-(2-methoxyphenyl)piperazine (B120316) with haloalkanes to create derivatives. In one example, 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine (B8779667) was synthesized by reacting 1-(2-methoxyphenyl)piperazine with 1,3-dichloropropane (B93676) in acetonitrile, using potassium carbonate as a base. semanticscholar.org This reaction proceeds via a nucleophilic attack of the piperazine nitrogen on one of the electrophilic carbons of 1,3-dichloropropane.

Similarly, piperazine derivatives can be synthesized by reacting phenols with epichlorohydrin (B41342) to form an epoxide intermediate, which is subsequently opened by a piperazine. researchgate.net This two-step process involves an initial nucleophilic substitution to form the epoxide, followed by a second substitution (ring-opening) reaction.

Reductive amination provides a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of complex amines from carbonyl compounds. d-nb.info This process typically involves the condensation of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. vulcanchem.comresearchgate.net

In the context of piperazine synthesis, a ketone precursor can be condensed with a piperazine derivative. vulcanchem.com For example, target compounds have been synthesized through the reductive amination of an appropriate aldehyde with a substituted phenylpiperazine hydrochloride using sodium triacetoxyborohydride. researchgate.net A one-pot method for direct reductive amination of ketones with secondary aryl amines has been developed using trichlorosilane (B8805176) as the reducing agent and tetramethylethylenediamine (TMEDA) as a Lewis base activator, affording hindered tertiary amines in high yields. mdpi.com

Often, the synthesis of complex this compound derivatives requires multi-step reaction sequences. These strategies allow for the gradual construction of the target molecule and the introduction of diverse functional groups.

One such strategy begins with the reaction of substituted anilines (e.g., 3-methoxyaniline) with ethyl bromoacetate (B1195939) via nucleophilic substitution. nih.gov The resulting intermediate is then treated with chloroacetyl chloride. nih.gov Subsequent reaction with sodium azide (B81097) followed by an intramolecular aza-Wittig reaction using triphenylphosphine (B44618) yields a 1-aryl-piperazine-2,5-dione. nih.gov This dione (B5365651) can then be reduced to the corresponding piperazine.

Another multi-step route involves the initial synthesis of key intermediates which are then coupled. For example, 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine (B8791541) can be synthesized and then subsequently alkylated or acylated at the piperidine (B6355638) nitrogen to generate a library of derivatives. shd-pub.org.rs Similarly, a process for synthesizing urapidil (B1196414) starts with the reaction of 1-(2-methoxyphenyl)piperazine with oxetane, catalyzed by Yb(OTf)3, to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol, which undergoes further transformations. researchgate.net

Synthesis of Key Intermediates and Precursors

The efficient synthesis of this compound and its analogs relies heavily on the availability of key precursors and intermediates. These starting materials provide the foundational blocks for the final molecular architecture.

Common precursors include:

3-Methoxyaniline: A primary amine that can be used in reactions to build the piperazine ring or be attached to a pre-existing piperazine.

1-Bromo-3-methoxybenzene or 1-Chloro-3-methoxybenzene: Aryl halides used for nucleophilic aromatic substitution reactions with piperazine. chemicalbook.com

Piperazine and its protected derivatives: Unsubstituted piperazine or piperazine with one nitrogen protected (e.g., with a BOC group) are crucial for controlling reactivity and directing substitution patterns. chemicalbook.com

An example of a key intermediate synthesis is the preparation of 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine. This compound is synthesized from 1-(2-methoxyphenyl)piperazine and 1,3-dichloropropane and serves as a versatile building block for further derivatization by allowing nucleophilic substitution of the terminal chloride. semanticscholar.org Another important class of intermediates are piperazine-2,5-diones, which can be synthesized from anilines and subsequently reduced to form the piperazine ring. nih.gov

Chemical Transformations of this compound

Once the this compound scaffold is synthesized, it can undergo various chemical transformations to modify its properties. The secondary amine of the piperazine ring is a common site for derivatization, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

Derivatization of the this compound core is a key strategy in drug discovery to optimize ligand-receptor interactions and improve pharmacokinetic profiles. The piperazine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds targeting a range of receptors. researchgate.netresearchgate.net

Researchers have synthesized series of novel substituted (2-methoxyphenyl)piperazines to evaluate their affinity for dopamine (B1211576) D2 receptors. shd-pub.org.rs Starting from the key intermediate 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine, various substituents were introduced, leading to the discovery of compounds with high receptor affinity. shd-pub.org.rs

Similarly, the 2-methoxyphenylpiperazine moiety has been incorporated into molecules designed as high-affinity ligands for the serotonin (B10506) 5-HT1A receptor. semanticscholar.org In one study, this was achieved by linking the piperazine to adamantanamine and memantine (B1676192) via a three-carbon chain, resulting in potent 5-HT1A ligands. semanticscholar.org The synthesis involved condensing 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine with the respective cage-like amines. semanticscholar.org These examples underscore how systematic derivatization of the piperazine nitrogen is used to fine-tune pharmacological activity.

The research findings on the derivatization of (methoxyphenyl)piperazines for pharmacological applications are summarized in the table below.

| Starting Intermediate | Reagents/Conditions | Resulting Derivative Class | Pharmacological Target | Reference |

|---|---|---|---|---|

| 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine | Alkylation/Acylation with various benzyl (B1604629) and phenethyl halides/acyl chlorides | Substituted piperidinyl- and piperidinylmethyl-piperazines | Dopamine D2 Receptor | shd-pub.org.rs |

| 1-(2-methoxyphenyl)piperazine | Condensation with 1,3-dichloropropane, followed by reaction with amantadine (B194251) or memantine | N-propyl-adamantanamine derivatives | Serotonin 5-HT1A Receptor | semanticscholar.org |

| (3-methoxyphenyl)piperazine | Heck coupling, aza-Wittig reaction, and aza-Michael cyclization | Dihydroquinazolines | Not specified | mdpi.com |

| N-(2-methoxyphenyl)piperazine | Carbodiimide-mediated condensation with 3,5-dinitrobenzoic acid | 1-Aroyl-4-arylpiperazines | Building block for 5-HT1A and Dopamine D2/D3 ligands | nih.gov |

Introduction of Functional Groups for Targeted Applications

The this compound scaffold is a versatile building block that can be functionalized to create a wide array of derivatives with tailored properties. nih.gov The secondary amine in the piperazine ring is a common site for nucleophilic substitution and acylation reactions, allowing for the attachment of various substituents. smolecule.com These modifications are often aimed at enhancing biological activity or selectivity for specific targets, such as G-protein coupled receptors.

Researchers have explored numerous synthetic strategies to introduce functional groups. For instance, N-alkylation with haloalkanes is a common method to extend the piperazine structure. One study reported the reaction of 1-(2,3-dichlorophenyl)piperazine (B491241) with 2-(4-bromobutyl)isoindoline-1,3-dione, followed by deprotection, to introduce a functionalized butyl chain. nih.gov Another approach involves reductive amination, where the piperazine derivative is reacted with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. nih.govresearchgate.net This method has been used to link the piperazine moiety to various aromatic and heterocyclic systems. nih.gov

Amide coupling is another key strategy, often employed to connect the piperazine core to carboxylic acids. For example, 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine was synthesized via a carbodiimide-mediated condensation reaction between N-(2-methoxyphenyl)piperazine and 3,5-dinitrobenzoic acid. iucr.org Such reactions are fundamental in building complex molecules intended as receptor ligands. nih.gov The functionalization is not limited to the piperazine nitrogen; modifications can also be made to the methoxyphenyl ring, although this is less common. The goal of these functionalizations is often to create compounds with high affinity and selectivity for biological targets like dopamine and serotonin receptors. nih.govnih.gov

The table below summarizes various functional groups introduced to the core structure and their intended applications.

| Functional Group Introduced | Synthetic Method | Targeted Application/Class | Reference |

| Heterobiarylcarboxamide | Amide coupling, N-alkylation | High-affinity, enantioselective D3 receptor antagonists | nih.gov |

| (Phenylthio)ethyl)acetonitrile | Base-induced three-component reaction | ACAT-1 inhibitors | mdpi.com |

| 3,5-Dinitrobenzoyl | Carbodiimide-mediated condensation | Building block for potential ligands | nih.goviucr.org |

| 4(1H)-Quinolone | Reductive amination, cyclization | Potent antimalarial agents | nih.gov |

| 1,3,4-Oxadiazole (B1194373) | Multi-step synthesis including alkylation and cyclodehydration | Vasodilating agents, potential therapeutic compounds | acs.org |

| Pyrrolidine-2,5-dione | N-alkylation | CNS-targeted agents | vulcanchem.com |

Isomer-Specific Synthesis and Characterization

The synthesis of specific isomers of this compound derivatives is crucial when targeting biological systems, as different enantiomers or diastereomers can exhibit varied pharmacological activities and toxicities. jasco-global.com For complex molecules with multiple stereocenters or axes of chirality, achieving isomeric purity presents a significant synthetic challenge. molnar-institute.com

One area of focus has been the development of enantioselective antagonists for the dopamine D3 receptor. nih.gov Research has led to the identification of enantiomeric pairs where the stereochemistry significantly influences binding affinity and selectivity. nih.govacs.org For example, in a series of N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides, the R- and S-enantiomers were identified and shown to have pronounced enantioselectivity at the D3 receptor. acs.org

The separation and characterization of these isomers often rely on advanced chromatographic techniques. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method for separating enantiomers. molnar-institute.comnih.gov In one study, the four potential atropisomers of a complex molecule, arising from hindered rotation around single bonds, were successfully separated on a derivatized β-cyclodextrin bonded stationary phase. molnar-institute.com Supercritical fluid chromatography (SFC) coupled with detectors like circular dichroism (CD) and mass spectrometry (MS) also provides a powerful platform for chiral separation, offering advantages in speed and reduced solvent consumption. jasco-global.com

Critical parameters must be controlled during analysis to prevent interconversion between isomers. Low temperatures for sample preparation, storage, and chromatographic separation have been shown to be essential for analyzing atropisomers with low rotational energy barriers. molnar-institute.com Characterization and absolute configuration assignment can be confirmed using techniques such as X-ray crystallography and laser polarimetry. molnar-institute.com

| Isomer Type | Separation/Synthesis Method | Characterization Technique | Key Findings | Reference |

| Enantiomers | Chiral Preparative HPLC | Radioligand binding studies | Separation of diastereomeric sets to yield individual enantiomers with differing receptor affinities. | nih.gov |

| Atropisomers | Chiral Liquid Chromatography (β-cyclodextrin phase) | LC-UV-laser polarimetry, X-ray diffraction | Separation of four configurational isomers; low temperature was critical to prevent interconversion. | molnar-institute.com |

| Enantiomers | Chiral SFC-CD-MS | Circular Dichroism (CD), Mass Spectrometry (MS) | Simultaneous identification of enantiomeric pairs based on CD polarity and mass-to-charge ratio. | jasco-global.com |

| Enantiomers | Synthesis from chiral precursors | HPLC, Elemental Analysis | Synthesis of enantioselective D3 antagonists with high affinity and selectivity. | nih.govacs.org |

Yield Optimization and Purity Considerations in Synthetic Protocols

Optimizing reaction yield and ensuring high purity are paramount in the synthesis of this compound and its derivatives, both for laboratory-scale research and potential commercial production. google.com Synthetic protocols are often fine-tuned by systematically varying reaction conditions such as solvents, bases, temperature, and reaction time.

For example, in the synthesis of 1,3,4-oxadiazole derivatives from a piperazine precursor, various conditions were screened to maximize yield. It was found that for an O-alkylation step, using NaH as a base in THF provided the product in high yield. acs.org Conversely, for a different alkylation, pyridine (B92270) in THF at room temperature proved to be the optimal condition, as higher temperatures and longer reaction times led to lower yields. acs.org A base-induced, three-component reaction to produce 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles was optimized to achieve gram-level scale with over 90% purity, demonstrating its practicality for medicinal chemistry applications. mdpi.com

Purity of the final compound is critical, and synthetic procedures are often followed by rigorous purification steps. A common impurity noted in the synthesis of a derivative was l-formyl-4-(2-methoxyphenyl)piperazine, which could be effectively removed by converting the desired product to its hydrochloride salt, as the impurity does not form a salt and can be filtered off. google.com Further purification is typically achieved through crystallization or recrystallization from suitable solvent systems, such as methanol-ethyl acetate (B1210297) or isopropyl alcohol. iucr.orggoogle.com This process not only removes impurities but can also yield crystals suitable for X-ray diffraction analysis. iucr.org

The purity of synthesized compounds is typically ascertained through a combination of techniques, including determining their melting point and using analytical methods like proton and carbon-13 nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry. researchgate.net

The following table highlights examples of reaction optimization to improve yield.

| Reaction Step | Variable Optimized | Optimal Condition | Yield (%) | Reference |

| O-Alkylation with Epibromohydrin | Base, Solvent | NaH (1.5 equiv) in THF | Good | acs.org |

| Alkylation with Piperazine Aryl Derivatives | Base, Solvent, Temperature | Pyridine (3 equiv) in THF at room temperature | Good | acs.org |

| Cyclodehydration | Reagent | POCl₃ in ACN at 100 °C | 61% | acs.org |

| Synthesis of l-[4-(2-methoxyphenyl) piperazin-l-yl]-3-(2,6-dioxopiperidin-l-yl) propane (B168953) HCl | Purification | Crystallization from isopropyl alcohol | 80% (Pure) | google.com |

| Synthesis of 2-(4-(2-((3-methoxyphenyl)thio)ethyl)piperazinyl)acetonitrile | Multi-component reaction | Cs₂CO₃, EtOH, 100 °C | 68% | mdpi.com |

Ligand-Receptor Interactions and Binding Affinities

Dopamine D3 Receptor Binding, Affinity, and Selectivity

Cholinesterase Enzyme Inhibition (AChE, BChE)

Derivatives of this compound have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. tandfonline.com

In a study of coumarin-piperazine derivatives, a compound featuring a 3-methoxyphenyl (B12655295) group on the piperazine ring demonstrated notable inhibitory activity against human AChE (hAChE). researchgate.netppm.edu.pl Specifically, N-(3-methoxyphenyl)-2-(4-(2-oxo-2H-chromen-4-yl)piperazin-1-yl)acetamide (compound 3m ) was identified as a potent inhibitor. researchgate.net The position of the methoxy (B1213986) group on the phenyl ring was found to be critical, with the meta-position conferring the highest activity. Shifting the methoxy group to the para or ortho positions, or replacing it with other substituents like methyl, nitro, or chloro groups, led to a decrease in inhibitory potency. researchgate.netppm.edu.pl

Another study on ferulic acid-piperazine derivatives also explored their AChE and BChE inhibitory potential. acs.org While the initial series of compounds with an amide linker were weak inhibitors, further modifications led to more potent molecules. acs.org For instance, the introduction of a benzyl group was favorable for BChE activity. acs.org

The following table summarizes the AChE inhibitory activity of selected this compound derivatives:

| Compound ID | Structure | Target Enzyme | IC50 (µM) |

| 3m | N-(3-methoxyphenyl)-2-(4-(2-oxo-2H-chromen-4-yl)piperazin-1-yl)acetamide | hAChE | 4.9 |

| 3l | N-(4-methoxyphenyl)-2-(4-(2-oxo-2H-chromen-4-yl)piperazin-1-yl)acetamide | hAChE | 19 |

| 3n | N-(2-methoxyphenyl)-2-(4-(2-oxo-2H-chromen-4-yl)piperazin-1-yl)acetamide | hAChE | 90 |

Structure-Activity Relationship (SAR) Studies

The relationship between the chemical structure of this compound derivatives and their biological activity is a critical area of research, providing insights for the design of more potent and selective compounds.

Modifications to the substituents on both the phenyl and piperazine rings of this class of compounds have a profound impact on their binding affinity and selectivity for various receptors.

For coumarin-piperazine hybrids, the position of the methoxy group on the phenyl ring of the piperazine moiety is a key determinant of activity. ppm.edu.pl A methoxy group at the meta position of the phenyl ring was found to be the most active derivative for inhibiting human AChE. ppm.edu.pl In another series of coumarin (B35378) derivatives, substituents at the ortho or meta position of the phenyl ring on the piperazine moiety were shown to have a decisive effect on affinity for 5-HT1A receptors, irrespective of their chemical nature. nih.govscienceopen.com For example, shifting a methoxy group from the ortho to the meta position in certain coumarin derivatives resulted in a significant increase in affinity for the 5-HT2A receptor. mdpi.com

The nature of the substituent on the N-1 position of the piperazine ring also plays a critical role. nih.gov In a study of 1-substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines, it was found that 1-(3-benzisothiazolyl) and 1-(1-naphthalenyl) substituted piperazines displayed high, subnanomolar affinity for the 5-HT1A receptor, whereas 1-cyclohexyl, 1-(3-benzisoxazolyl), and other similar substitutions resulted in moderate to low affinity. nih.gov

The linker connecting the this compound core to other chemical moieties significantly influences the pharmacological profile of the resulting derivatives.

In a series of arylpiperazine-hydantoin derivatives, the length of the alkyl chain between the arylpiperazine and the hydantoin (B18101) moiety was found to be of great importance for 5-HT1A/α1 affinity and selectivity, with a one-carbon chain (n=1) being optimal. acs.org Similarly, for long-chain arylpiperazine derivatives, the linker length had a more pronounced impact on 5-HT1A receptor affinities. acs.org

Studies on coumarin-piperazine derivatives have also highlighted the importance of the linker. In one study, a four-carbon alkyl chain connecting the coumarin and piperazine moieties was associated with the highest affinity. nih.gov Conversely, another study on similar derivatives found only minimal differences in affinity for the 5-HT1A receptor when using either a three or four-carbon linker. nih.govscienceopen.com The introduction of a hydroxyl group into the linker of a coumarin derivative significantly altered its receptor affinity profile. mdpi.com

The chemical nature of the linker itself is also a key factor. The replacement of an amide linker with a benzyl group in ferulic acid-piperazine derivatives was found to be favorable for BChE activity. acs.org

The three-dimensional shape, or conformation, of this compound derivatives is crucial for their recognition by and binding to specific receptors. Conformational analysis helps to understand how these molecules fit into the binding sites of their biological targets.

In studies of 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, computational analysis confirmed that differences in the nitrogen-to-oxygen (N--O) distances between two groups of compounds with different alkyl chain lengths correlated with a one-order-of-magnitude difference in their 5-HT2 receptor binding affinity. nih.gov This suggests that the spatial arrangement of key atoms is critical for receptor interaction. Furthermore, the stereochemistry of substituents, such as a hydroxyl group, can significantly affect the energetically favorable conformations and, consequently, the binding affinity. nih.gov

For N-arylpiperazine derivatives targeting dopamine D2 and D3 receptors, the introduction of a conformational restriction by replacing an alkyl spacer with an interphenylene spacer was a key design strategy. mdpi.com Molecular modeling studies indicated that these compounds interact with both the orthosteric site and a secondary binding pocket of the dopamine receptors. mdpi.com

Cellular and Subcellular Mechanisms of Action

Derivatives of this compound can exert their effects by modulating various intracellular signaling pathways. The piperazine scaffold is known to be a component of compounds that interact with a wide range of cellular signaling pathways. ontosight.ai

One example is the modulation of the IL-6/Nrf2 loop pathway. nih.gov While the direct effect of this compound on this specific pathway has not been detailed, related 1,4-disubstituted piperazine-2,5-dione derivatives have been designed to act as antioxidants against H2O2-induced oxidative injury via this pathway. nih.gov

The ability of these compounds to inhibit cholinesterases, as discussed in section 3.1.6, directly impacts cholinergic signaling by increasing the levels of acetylcholine in the synapse. tandfonline.com This modulation of a key neurotransmitter pathway is a primary mechanism for their potential therapeutic effects in neurodegenerative diseases. tandfonline.com

Molecular Mechanisms and Receptor Pharmacology

Enzyme Inhibition Profiles

Detailed Research Findings

Research into derivatives of 2-(3-methoxyphenyl)piperazine has primarily targeted enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B).

One study synthesized a series of new 2-(4-substituted piperazin-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives to evaluate their anticholinesterase activity. tandfonline.com Within this series, the compound incorporating the this compound group, identified as 2-[4-(3-Methoxyphenyl)piperazine-1-yl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (5k) , was found to have poor inhibitory potency against acetylcholinesterase (AChE), with an IC50 value that could not be determined as it did not exceed 50% inhibition even at a concentration of 100 µM. tandfonline.com The study also noted that these derivatives did not show any significant inhibitory activity against butyrylcholinesterase (BChE). tandfonline.com

In another investigation, a series of ferulic acid-piperazine derivatives were synthesized and evaluated for their ability to inhibit cholinesterases. acs.org The compound (E)-2-(4-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)piperazin-1-yl)-N-(3-methoxyphenyl)acetamide (7f) , which contains a 3-methoxyphenylacetamide moiety attached to the piperazine (B1678402) ring, demonstrated moderate inhibition of AChE with an IC50 value of 4.15 ± 0.31 μM. acs.org

Further research into coumarin-piperazine hybrids has revealed dual inhibitory potential against both cholinesterases and monoamine oxidases. mdpi.com Specifically, two derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) containing the (3-methoxyphenyl)piperazine moiety were found to be active. 8-acetyl-7-{3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}-4-methylchromen-2-one (11) and 8-acetyl-7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (12) exhibited inhibitory activity against human AChE (hAChE) with IC50 values of 2.80 μM and 4.95 μM, respectively. mdpi.com These same compounds also showed a good inhibitory profile against human MAO-A (hMAO-A), with IC50 values of 6.97 μM and 7.65 μM, respectively. mdpi.com

Additionally, studies on hydrazone derivatives have explored their MAO inhibitory activity. One such study synthesized 1-(4-(4-(4-Methoxyphenyl)piperazine-1-yl)benzylidene)-2-phenylhydrazine (2d) . However, this compound did not show significant inhibitory potency against hMAO-A, which was attributed to its elongated structure potentially not fitting well into the enzyme's active site. mdpi.com

The inhibitory potential of aryl piperazine derivatives has also been investigated against other enzyme classes. For instance, cyano and amino aryl piperazines featuring a methoxyphenyl group were evaluated for their activity against 5-lipoxygenase (5-hLOX) and cyclooxygenase-2 (COX-2). bohrium.com

It is important to reiterate that these findings pertain to derivatives of this compound and not the compound itself. The data suggests that the this compound scaffold can be a valuable component in the design of enzyme inhibitors, but its own intrinsic activity remains to be elucidated.

Data Tables

The following tables summarize the enzyme inhibition data for various derivatives of this compound as reported in the literature.

| Compound | Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| 2-[4-(3-Methoxyphenyl)piperazine-1-yl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (5k) | AChE | >100 | tandfonline.com |

| (E)-2-(4-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)piperazin-1-yl)-N-(3-methoxyphenyl)acetamide (7f) | AChE | 4.15 ± 0.31 | acs.org |

| 8-acetyl-7-{3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}-4-methylchromen-2-one (11) | hAChE | 2.80 | mdpi.com |

| 8-acetyl-7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (12) | hAChE | 4.95 | mdpi.com |

| Compound | Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| 8-acetyl-7-{3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}-4-methylchromen-2-one (11) | hMAO-A | 6.97 | mdpi.com |

| 8-acetyl-7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (12) | hMAO-A | 7.65 | mdpi.com |

| 1-(4-(4-(4-Methoxyphenyl)piperazine-1-yl)benzylidene)-2-phenylhydrazine (2d) | hMAO-A | Not potent | mdpi.com |

Preclinical Research and Therapeutic Potential

In Vitro Studies and Cellular Models

In vitro research and cellular models have provided a foundational understanding of the bioactivity of compounds containing the 2-(3-methoxyphenyl)piperazine moiety. These studies have explored their interactions with cellular targets and their effects on cellular processes.

Cell Line-Based Assays

A variety of human cancer cell lines have been utilized to assess the cytotoxic and antiproliferative effects of derivatives incorporating the this compound structure. For instance, novel arylpiperazine derivatives have been evaluated for their cytotoxic activities against human prostate cancer cell lines, including PC-3, LNCaP, and DU145, as well as the normal human prostate epithelial cell line RWPE-1. mdpi.commdpi.comnih.gov

In other studies, the antiproliferative activity of piperazine-substituted pyranopyridines was tested against a panel of tumor cell lines. mdpi.comnih.gov The cytotoxicity of certain piperazine (B1678402) designer drugs, including a methoxyphenylpiperazine derivative, was investigated in the differentiated human neuroblastoma SH-SY5Y cell line. nih.govresearchgate.net Furthermore, the antiproliferative effects of some 2-arylideneaminobenzimidazole derivatives containing a 1-(2-methoxyphenyl)piperazine (B120316) moiety were screened against human leukemia (MV4-11), breast cancer (T47D), and lung cancer (A549) cell lines, alongside normal mouse fibroblasts (BALB/3T3). nih.govptfarm.pl

Derivatives have also been tested on liver cancer cell lines such as SMMC-7721 and HuH-7, and colon cancer cells like HT29. nih.govtandfonline.comnih.gov One study reported the evaluation of piperazine-chalcone hybrids against 60 human cancer cell lines by the National Cancer Institute (NCI). tandfonline.com Another investigation focused on the cytotoxic effects of piperazine derivatives on benign prostatic hyperplasia cells (BPH-1). frontiersin.org

Receptor Binding Assays

Receptor binding assays have been crucial in identifying the molecular targets of this compound derivatives. These compounds have shown affinity for a range of receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors.

Several studies have highlighted the high affinity of 1-(2-methoxyphenyl)piperazine derivatives for serotonin 5-HT1A receptors. nih.govmdpi.comresearchgate.netrsc.org For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine demonstrated a high affinity for the 5-HT1A receptor with a Ki value of 1.2 nM. mdpi.comresearchgate.net The o-OCH3 group on the phenyl ring has been suggested to contribute to the highest binding affinity for 5-HT1A receptors. rsc.org

Derivatives have also been synthesized and evaluated for their binding to dopamine D2 and D3 receptors. nih.govresearchgate.netdrugbank.comacs.org Some of these compounds exhibited high affinity and selectivity for the D3 receptor over the D2 receptor. nih.govresearchgate.netdrugbank.comacs.org For instance, certain N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-based compounds showed high D3 receptor affinity, with pKi values up to 8.42. researchgate.net

Additionally, some 1,4-substituted piperazine derivatives containing the 1-(o-methoxyphenyl)piperazine moiety have been evaluated for their affinity toward α1- and α2-adrenoceptors, with some showing high selectivity for the α1-adrenoceptor. ingentaconnect.com

| Compound Class | Receptor Target | Affinity (Ki/pKi) | Reference |

|---|---|---|---|

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | Ki = 1.2 nM | mdpi.comresearchgate.net |

| N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide | Dopamine D3 | pKi = 8.42 | researchgate.net |

| N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide | Dopamine D2 | pKi = 7.14 | researchgate.net |

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | α1-adrenoceptor | Ki = 2.4 nM | ingentaconnect.com |

Functional Characterization in Cellular Systems

The functional consequences of receptor binding have been investigated in various cellular systems. For example, piperazine-based compounds have been shown to sensitize colon cancer cells to tumor necrosis factor-induced apoptosis. nih.gov In human neuroblastoma SH-SY5Y cells, certain piperazine derivatives were found to decrease intracellular glutathione (B108866) content, increase intracellular free calcium levels, and cause mitochondrial hyperpolarization, ultimately leading to apoptosis. nih.govresearchgate.net

In the context of benign prostatic hyperplasia, a derivative of naftopidil, HJZ-12, was found to induce apoptosis in BPH-1 cells through a mechanism independent of α1-adrenoceptor antagonism. frontiersin.org This effect was linked to the involvement of the anti-apoptotic gene Bmi-1. frontiersin.org

Antiproliferative Activity in Cancer Cell Lines

A significant body of research has focused on the antiproliferative activity of this compound derivatives against various cancer cell lines. mdpi.comnih.govnih.govrsc.org

One study detailed a series of novel arylamide derivatives containing a piperazine moiety that exhibited potent inhibitory activity against liver cancer. tandfonline.comnih.gov Another series of N-heterocyclic (4-phenylpiperazin-1-yl)methanones showed excellent antiproliferative properties against a large panel of cancer cell lines, with some analogues displaying GI50 values in the low nanomolar range. acs.orgnih.gov

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Arylpiperazine derivative 8 | DU145 (Prostate) | IC50 = 8.25 µM | mdpi.com |

| Arylpiperazine derivative 9 | LNCaP (Prostate) | IC50 < 5 µM | mdpi.com |

| 10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-10H-phenoxazine-3-carbonitrile (16o) | 93 cancer cell lines (mean) | GI50 = 3.3 nM | acs.orgnih.gov |

A common mechanism underlying the antiproliferative effects of these compounds is the induction of cell cycle arrest, typically at the G2/M phase, followed by apoptosis. mdpi.com For instance, certain combretastatin (B1194345) A-4 piperazine conjugates were shown to induce G2/M arrest and apoptosis in MCF-7 breast cancer cells. rsc.org Similarly, piperazine-chalcone hybrids were found to arrest the HCT-116 colon cancer cell cycle in the G2/M phase and induce a significant increase in apoptosis. tandfonline.com

Novel arylamide derivatives containing a piperazine moiety also caused G2/M phase arrest in liver cancer cells (SMMC-7721 and HuH-7). tandfonline.comnih.gov In another study, a piperazine-based compound, AK301, induced G2/M arrest in both HT29 colon cancer cells and normal WI38 lung fibroblast cells, although the mitotic arrest was significantly higher in the cancer cells. nih.gov This cell cycle arrest is a critical step that can lead to programmed cell death, a desirable outcome in cancer therapy. mdpi.comnih.govresearchgate.net

The induction of G2/M arrest by these compounds is often linked to their ability to interfere with microtubule dynamics. mdpi.com Microtubules are essential components of the mitotic spindle, and their disruption leads to mitotic arrest and subsequent cell death. researchgate.net

Several studies have demonstrated that derivatives containing the this compound scaffold act as tubulin polymerization inhibitors. nih.govacs.orgrsc.org For example, representative combretastatin A-4 piperazine conjugates were shown to depolymerize tubulin. rsc.org Molecular modeling studies have predicted that these compounds bind to the colchicine-binding site on tubulin. nih.govacs.orgrsc.org This interaction prevents the normal polymerization of tubulin into microtubules, thereby disrupting the formation of the mitotic spindle and halting the cell cycle at the G2/M phase. nih.govacs.orgrsc.org

Neuroprotective Effects

Derivatives of this compound have been a subject of investigation for their potential neuroprotective capabilities. Research into novel cinnamamide-piperazine derivatives has shed light on their structure-activity relationship in providing neuroprotection. For instance, studies have shown that certain derivatives exhibit a capacity to protect neuronal cells. thieme-connect.com The neuroprotective potential of piperazine derivatives is often linked to their ability to modulate various pathways implicated in neurodegeneration. researchgate.netontosight.ai

Specifically, the synthesis of cinnamamide-piperidine and piperazine derivatives has led to the identification of compounds with neuroprotective effects. thieme-connect.com While direct studies on this compound itself are part of a broader exploration, the focus remains on how modifications to the piperazine scaffold influence neuroprotective outcomes. thieme-connect.comthieme-connect.com

Table 1: Neuroprotective Activity of a Related Piperazine Derivative

| Compound ID | Concentration (µmol/L) | Cell Survival Rate (%) | Neuroprotection Level |

|---|---|---|---|

| 9a | 1 | 50.24 | Slight |

| 10 | 57.83 | Slight |

Data derived from a study on (E)-N-(1-(2-(benzylamino)-2-oxoethyl)piperidin-4-yl)-3-(3-methoxyphenyl)acrylamide hydrochloride, a related piperazine derivative. thieme-connect.com

Antioxidant Properties

The antioxidant potential of compounds containing the this compound moiety has been explored, particularly in the context of their ability to counteract oxidative stress, a key factor in various pathologies. Studies on 2-alkoxyphenylcarbamic acid derivatives incorporating a 4'-(substituted phenyl)piperazin-1'-yl fragment have provided insights into their antioxidant profile. kemdikbud.go.id The evaluation of these compounds often involves assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) scavenging assay and the ferric reducing antioxidant power (FRAP) assay. kemdikbud.go.id

Derivatives like 1-{2-hydroxy-3- -(2-methoxyphenylcarbamoyl)oxy)propyl}-4-(3- trifluoromethylphenyl)piperazin-1-ium chloride have demonstrated notable radical scavenging activity. kemdikbud.go.id Furthermore, research on 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety has also contributed to the understanding of their antioxidant capabilities. nih.gov For instance, the compound 1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has been synthesized and evaluated for its antioxidant properties. nih.gov The presence of a hydroxyl group in the structure of such derivatives is considered crucial for their antioxidant effects. nih.gov

Table 2: Antioxidant Activity of a Related 2-Alkoxyphenylcarbamate/N-Arylpiperazine Derivative

| Compound | Assay | Result |

|---|---|---|

| 1-{2-hydroxy-3- -(2-methoxyphenylcarbamoyl)oxy)propyl}-4-(3- trifluoromethylphenyl)piperazin-1-ium chloride (3) | ABTS•+ scavenging (5 min) | 14.49 ± 0.21% |

This data is from a study on a related derivative and is comparable to the antioxidant action of the reference drug carvedilol. kemdikbud.go.id

In Vivo Studies and Animal Models

Assessment of Behavioral Pharmacology

The behavioral pharmacology of this compound and its derivatives has been investigated in various animal models to understand their effects on the central nervous system. A series of N-(2-methoxyphenyl)piperazine derivatives were assessed for their potential antidepressant-like activity using tests such as the tail suspension test, locomotor activity, and motor co-ordination tests in mice. nih.gov Some of these compounds have shown a high affinity for serotonin receptors, which are key targets in the treatment of depression and other psychiatric disorders. nih.gov

For instance, ortho-Methoxyphenylpiperazine (oMeOPP), a positional isomer of the subject compound, has been found to suppress conditioned avoidance responses in animals, which is indicative of antipsychotic-like effects. wikipedia.org It has also been shown to reverse amphetamine-induced stereotypy in animal models. wikipedia.org

Efficacy in Animal Models of Neurological and Psychiatric Disorders

The therapeutic efficacy of this compound derivatives has been evaluated in animal models of various neurological and psychiatric disorders. The arylpiperazine scaffold is considered a versatile pharmacophore in the development of CNS active agents. benthamscience.com Derivatives of N-(2-methoxyphenyl)piperazine have demonstrated antidepressant-like activity in preclinical studies. nih.gov

One such derivative, 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride, showed significant antidepressant-like effects in the tail suspension test in mice. nih.gov The efficacy of these compounds is often attributed to their interaction with serotonin receptors. nih.gov Furthermore, piperazine derivatives are being explored for their potential in treating a range of neurological conditions, including Alzheimer's disease, Parkinson's disease, and depression. benthamscience.com Research has also pointed to the potential of certain piperazine derivatives in mitigating scopolamine-induced memory deficits by modulating neuroinflammation and oxidative stress. researchgate.net

Table 3: Antidepressant-like and Sedative Activity of a Related N-(2-methoxyphenyl)piperazine Derivative

| Compound | Test | Result |

|---|---|---|

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride | Antidepressant-like activity (tail suspension test, mice, i.p.) | Active at 2.5 mg/kg b.w. |

| Sedative activity (locomotor test, mice, i.p.) | ED50 = 17.5 mg/kg b.w. | |

| Neurotoxicity (rotarod, mice, i.p.) | TD50 = 53.2 mg/kg b.w. |

This data is for a derivative of N-(2-methoxyphenyl)piperazine. nih.gov

Antitumor Effects in Various Cancer Models

The potential of piperazine derivatives as anticancer agents has been an active area of research. researchgate.net A number of novel arylpiperazine derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, including prostate cancer. mdpi.com For example, a series of piperazine tethered bergenin (B1666849) heterocyclic hybrids showed cytotoxic activity against tongue and oral cancer cell lines. nih.gov

Specifically, derivatives incorporating a 4-methoxyphenyl)piperazine moiety have been investigated. One such study on bergenin derivatives found that the addition of N-(4-(4-methoxyphenyl)thiazole-2-yl)-2-(piperazine-1-yl)acetamide resulted in moderate activity against breast and lung cancer cells. nih.gov Another study on novel piperazine–chalcone hybrids and their related pyrazoline analogues, designed as VEGFR-2 kinase inhibitors, also demonstrated promising anticancer activity against a number of cell lines. nih.gov While these studies highlight the potential of the broader class of compounds, direct evidence for the antitumor effects of this compound is part of ongoing research.

Table 4: Cytotoxic Activity of a Related Arylpiperazine Derivative

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 8 | DU145 (Prostate) | 8.25 |

Data from a study on a novel arylpiperazine derivative. mdpi.com

Antinociceptive Properties

The antinociceptive, or pain-relieving, properties of piperazine derivatives have been documented in preclinical studies. Some derivatives of 1-(4-Methoxyphenyl)piperazine (MeOPP), a positional isomer, have been noted for their antinociceptive effects, which are thought to be mediated through action on spinal serotonin receptors.

Furthermore, research into thiazole-piperazine derivatives has revealed that some of these compounds exhibit peripheral antinociceptive activity by reducing writhing behaviors in acetic acid-induced writhing tests. nih.gov The mechanism for this effect is suggested to involve the opioidergic system. nih.gov Another study on a GABA uptake inhibitor, a piperazine derivative, found it to be antinociceptive in the acetic acid-induced writhing test and the formalin model of tonic pain. if-pan.krakow.pl

Memory Impairment Reversal in Alzheimer's Disease Models

Alzheimer's disease is a neurodegenerative condition characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein, leading to progressive cognitive decline. nih.govnih.gov Researchers have investigated multi-target compounds derived from a piperazine scaffold to simultaneously address both amyloid and tau pathologies.

In preclinical studies using animal models of Alzheimer's disease, a promising hybrid molecule synthesized from an N,N'-disubstituted piperazine structure demonstrated significant therapeutic effects. nih.govresearchgate.net This compound was found to reduce both amyloid and tau pathologies, key hallmarks of the disease. nih.gov Furthermore, the treatment led to the preservation of memory in these animal models. nih.govresearchgate.net In vitro experiments also showed that the compound could decrease the phosphorylation of Tau and inhibit the release of Aβ peptides. nih.gov This multi-faceted approach, targeting both primary pathologies and their cognitive consequences, highlights the potential of piperazine-based compounds in developing disease-modifying therapies for Alzheimer's. researchgate.net

Table 1: Effects of a Lead Piperazine Derivative in a Preclinical Alzheimer's Disease Model

| Pathological Marker | Observed Effect | Cognitive Outcome |

|---|---|---|

| Amyloid Pathology | Reduction | Memory Impairment Prevented |

| Tau Pathology | Reduction | Memory Impairment Prevented |

| Tau Phosphorylation | Decreased (in vitro) | Not Applicable |

| Aβ Peptide Release | Inhibited (in vitro) | Not Applicable |

Data sourced from preclinical studies on a novel hybrid molecule derived from an N,N'-disubstituted piperazine scaffold. nih.govresearchgate.net

Impact on Inflammasome Activation and Reactive Oxygen Species

Neuroinflammation and oxidative stress are critical components in the progression of neurodegenerative diseases. The NLRP3 inflammasome, a protein complex that triggers the release of pro-inflammatory cytokines, and reactive oxygen species (ROS), which cause cellular damage, are key players in this process. nih.govresearchgate.netoncotarget.com A feedback loop can exist where mitochondrial ROS production promotes the activation of the NLRP3 inflammasome, amplifying the inflammatory cascade. nih.govresearchgate.net

Research into piperazine derivatives has demonstrated their potential to modulate these neuroinflammatory pathways. researchgate.net In preclinical models, certain piperazine derivatives were shown to mitigate memory deficits induced by scopolamine (B1681570) by targeting neuroinflammation and oxidative stress. researchgate.net These compounds were found to significantly reduce elevated levels of key inflammatory and oxidative stress markers. The mechanism of action appears to involve the NF-κB/TNF-α/COX-2 signaling pathway. researchgate.net Molecular docking analyses further supported the hypothesis by indicating a strong binding affinity of the synthesized piperazine compounds to target proteins like COX-2 and TNF-α. researchgate.net These findings suggest that derivatives of this compound could serve as lead compounds for developing treatments aimed at controlling neuroinflammation. researchgate.net

Table 2: Effect of Lead Piperazine Derivatives on Neuroinflammatory Markers

| Marker | Function | Effect of Treatment |

|---|---|---|

| COX-2 | Enzyme involved in inflammatory response | Level Reduced |

| p-NF-κB | Protein complex controlling cytokine production | Level Reduced |

| TNF-α | Pro-inflammatory cytokine | Level Reduced |

Data sourced from a preclinical study investigating the neuroprotective role of piperazine derivatives. researchgate.net

Neuroimaging Applications with Radiotracers

Positron Emission Tomography (PET) is a powerful neuroimaging technique that allows for the visualization and quantification of specific molecular targets in the living brain. doi.org The effectiveness of PET imaging relies on the development of highly specific radiotracers—molecules labeled with a radioactive isotope that bind to a target of interest. doi.org The this compound (MPP) structure is a key component in several radiotracers designed for imaging neurotransmitter systems. researchgate.netresearchgate.net

Derivatives of MPP have been labeled with radioisotopes such as Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]) to create PET ligands for various receptors implicated in neuropsychiatric disorders.

[¹⁸F]MPPF : This reversible antagonist for the serotonin 5-HT₁ₐ receptor has been used to study receptor density and functionality in the brain, demonstrating low nonspecific binding. doi.org

[¹⁸F]MPP3F : In a preclinical study, this compound showed potential as a brain imaging agent, with significant brain uptake observed in mice shortly after injection. researchgate.net

[¹¹C]-labeled derivative : A derivative synthesized for mapping the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1) showed high uptake in receptor-rich regions of the brain, such as the cerebellum, in PET and biodistribution studies. researchgate.net

These radiolabeled compounds allow researchers to non-invasively study the distribution and activity of crucial brain receptors, aiding in the understanding of disease mechanisms and the development of targeted therapies. snmjournals.org

Table 3: Preclinical Data for Radiotracers Based on the this compound Scaffold

| Radiotracer | Target Receptor | Key Preclinical Finding |

|---|---|---|

| [¹⁸F]MPPF | Serotonin 5-HT₁ₐ | Low nonspecific binding; good correlation with postmortem studies. doi.org |

| [¹⁸F]MPP3F | Brain Imaging Agent | High initial brain uptake (6.59 ± 0.77% ID/g at 2 min) in mice. researchgate.net |

| [¹¹C]ABO | Serotonin 5-HT₇ | Binding corresponds with 5-HT₇ distribution in in vitro autoradiography. researchgate.net |

| [¹¹C]-labeled N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine | mGluR1 | High uptake in cerebellum (SUV 4.7 ± 0.2) in PET studies. researchgate.net |

Data compiled from preclinical neuroimaging studies. doi.orgresearchgate.netresearchgate.net

Metabolic Fate and Analytical Methodologies in Research

Metabolic Pathways and Biotransformation

The biotransformation of xenobiotics like 2-(3-Methoxyphenyl)piperazine is a critical process that determines their biological activity and excretion. This process is broadly categorized into Phase I and Phase II metabolic reactions, which work to increase the compound's polarity and facilitate its removal from the body longdom.orgyoutube.comnih.gov.

Aromatic hydroxylation represents a significant Phase I metabolic pathway for many pharmaceutical compounds containing phenyl groups iunajaf.edu.iq. This oxidative reaction involves the introduction of a hydroxyl (-OH) group onto the aromatic ring nih.gov. For this compound, this process would likely occur on the methoxyphenyl moiety. The reaction is typically catalyzed by mixed-function oxidases and is believed to proceed through a highly reactive arene oxide intermediate, which then rearranges to a more stable phenolic metabolite iunajaf.edu.iq. This transformation increases the molecule's polarity, preparing it for subsequent Phase II conjugation reactions iunajaf.edu.iq. Studies on similar piperazine-derived designer drugs, such as TFMPP, have identified hydroxylation of the aromatic ring as a key metabolic step researchgate.net.

O-demethylation is another crucial Phase I metabolic reaction for compounds possessing a methoxy (B1213986) group. This process involves the cleavage of the methyl group from the oxygen atom, converting the methoxy group into a hydroxyl group chem-station.com. Research on the structurally related isomer, 1-(4-methoxyphenyl)piperazine (MeOPP), has shown that O-demethylation is the primary metabolic pathway nih.gov. This reaction results in the formation of 1-(4-hydroxyphenyl)piperazine (4-HO-PP) nih.gov. Given the structural similarity, it is a primary expected metabolic route for this compound, yielding a corresponding hydroxyphenylpiperazine metabolite.

Phase I metabolism serves to introduce or expose functional groups (e.g., -OH, -NH2) on a substrate through oxidation, reduction, or hydrolysis longdom.orgnih.gov. As detailed above, aromatic hydroxylation and O-demethylation are the principal expected Phase I reactions for this compound. These reactions yield more polar metabolites that can be more easily excreted or, more commonly, act as substrates for Phase II reactions longdom.orgyoutube.com.

Phase II metabolism, also known as conjugation, involves the attachment of endogenous, hydrophilic molecules to the functional groups on the parent compound or its Phase I metabolites youtube.comdrughunter.com. The phenolic metabolites formed from aromatic hydroxylation and O-demethylation are prime candidates for conjugation with substances like glucuronic acid (glucuronidation) or sulfate (sulfation) iunajaf.edu.iq. These conjugation reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), significantly increase the water solubility and molecular weight of the metabolites, facilitating their efficient excretion from the body via urine or bile youtube.comdrughunter.com.

| Enzyme Source | Apparent Km (μM) | Apparent Vmax |

|---|---|---|

| cDNA-expressed human CYP2D6 | 48.34 ± 14.48 | 5.44 ± 0.47 pmol min-1 pmol-1 CYP |

| Pooled Human Liver Microsomes (pHLM) | 204.80 ± 51.81 | 127.50 ± 13.25 pmol min-1 mg-1 protein |

Analytical Techniques for Research and Characterization

A variety of analytical methods are employed for the screening, identification, and quantification of piperazine (B1678402) derivatives in research and forensic settings rsc.org. Chromatographic techniques are central to the analysis of these compounds.

Chromatography is the cornerstone for the separation and analysis of this compound and related compounds from complex matrices. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are extensively utilized researchgate.netrsc.orgresearchgate.net.

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the qualitative analysis and identification of piperazine derivatives researchgate.net. This technique allows for the effective separation of various isomers rsc.org. For instance, a GC-MS method has been developed that successfully separates the three isomers of fluorophenylpiperazine (FPP) and trifluoromethylphenylpiperazine (TFMPP), which is crucial as isomers often have nearly identical mass spectra rsc.org.

High-Performance Liquid Chromatography (HPLC): HPLC is a major separation technique used for the quantitative analysis of piperazines researchgate.netunodc.org. Reverse-phase chromatography using a C18 column is the most common approach unodc.org. HPLC coupled with a diode-array detector (HPLC-DAD) has been optimized for the quantitative analysis of multiple piperazine derivatives, achieving limits of quantification (LOQ) between 0.125 µg/mL and 0.5 µg/mL researchgate.net. More advanced systems using liquid chromatography-mass spectrometry (LC-MS) provide high sensitivity and specificity for detecting these compounds in various samples mdpi.com. The development of derivatization methods can also enhance detection, allowing for the analysis of trace amounts of piperazine using readily available HPLC-UV instrumentation jocpr.com.

| Method | Column | Mobile Phase / Conditions | Detection | Reference |

|---|---|---|---|---|

| HPLC-UV | Chiralpak IC (250 x 4.6 mm, 5µm) | Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v) at 1.0 mL/min | UV at 340 nm | jocpr.com |

| LC-MS | Not specified | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B) at 0.5 mL/min | Mass Spectrometry | mdpi.com |

| Capillary LC | Hypersil ODS (250 x 0.32 mm I.D., 3µm) | Acetonitrile-acetate buffer (45:55, v/v) with a three-step temperature program | UV | nih.gov |

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound. In GC-MS analysis, the compound is first vaporized and separated from other substances in a gas chromatograph before being detected by a mass spectrometer.

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Structural Assignment |

|---|---|---|

| 192 | [M]⁺ | Molecular Ion |

| 177 | [M-CH₃]⁺ | Loss of a methyl group |

| 161 | [M-OCH₃]⁺ | Loss of a methoxy group |

| 135 | [C₈H₉NO]⁺ | Methoxyphenyl fragment |

| 56 | [C₃H₆N]⁺ | Piperazine ring fragment |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This method is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.

In LC-MS analysis, the compound is first separated on a chromatographic column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique for this class of compounds, typically resulting in the formation of a protonated molecule, [M+H]⁺. For this compound, this would correspond to an m/z of 193.13355 uni.lu.

For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is often utilized in a mode known as Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented, and then one or more specific product ions are monitored. This technique significantly reduces background noise and allows for accurate quantification even in complex matrices core.ac.uk.

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|

| 193.1 | 135.1 | Predicted value, requires optimization |

| 193.1 | 96.1 | Predicted value, requires optimization |

High Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is a widely used technique for the separation and quantification of compounds in a mixture. The separation is based on the compound's affinity for the stationary and mobile phases. The DAD detector measures the absorbance of the eluting compounds over a range of wavelengths, providing a UV-Vis spectrum that can aid in identification.

The chromatographic behavior of phenylpiperazine derivatives allows for their separation and differentiation. For instance, the positional isomers of methoxydiphenidine, a related class of compounds, can be distinguished by their HPLC retention times and UV spectra researchgate.net. Similarly, different isomers of methoxyphenylpiperazine are expected to have distinct retention times under specific chromatographic conditions. A United Nations Office on Drugs and Crime manual reports a retention time of 9.50 minutes for 1-(3-methoxyphenyl)piperazine under a specific set of HPLC conditions nih.gov. This indicates that HPLC-DAD is a suitable method for the analysis of this compound. The UV spectrum of phenylpiperazine derivatives typically shows absorption maxima in the range of 200-300 nm nih.gov.

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/water or Methanol/buffer gradient |

| Detection Wavelength | ~210-280 nm |

| Expected UV max for this compound | Approximately 220 nm and 275 nm |

Temperature-Programmed Miniaturized Liquid Chromatography

Temperature-programmed miniaturized liquid chromatography is an advanced analytical technique that utilizes temperature gradients to enhance separation efficiency. This method has been successfully applied to the determination of 1-(2-methoxyphenyl)piperazine (B120316) derivatives of isocyanates at low concentrations. The use of a temperature program allows for the efficient elution of analytes and can improve peak shape and resolution. This technique demonstrates the potential for high-sensitivity analysis of methoxyphenylpiperazine compounds.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. ¹H NMR provides information about the number and types of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the methoxyphenyl ring, the protons of the piperazine ring, and the protons of the methoxy group. The chemical shifts and splitting patterns of the aromatic protons would be characteristic of a 1,3-disubstituted benzene ring. The piperazine protons would likely appear as multiplets in the aliphatic region of the spectrum. The methoxy group would present as a singlet.

The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the downfield region (typically 110-160 ppm), while the piperazine and methoxy carbons would appear in the upfield region. Based on data for the isomeric 1-(2-methoxyphenyl)piperazine, the piperazine ring carbons are expected to produce chemical shifts around 49-55 ppm, and the methoxy group carbon would have a chemical shift of approximately 55 ppm researchgate.net.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 6.8 - 7.3 | 110 - 160 |

| Piperazine Protons | 2.8 - 3.5 | 45 - 55 |

| Methoxy Protons | ~3.8 | ~55 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the aliphatic piperazine ring, C=C stretching of the aromatic ring, C-O stretching of the methoxy group, and N-H stretching of the secondary amine in the piperazine ring.

The N-H stretching vibration for a secondary amine typically appears as a single, sharp band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually give rise to several bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the aryl ether is expected to produce a strong band around 1250 cm⁻¹.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Piperazine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2800 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

Electrochemistry and Redox Behavior

The electrochemical properties of aryl piperazine derivatives are of significant interest for developing electroanalytical detection methods. Studies on related compounds, such as 1-(4-methoxyphenyl)piperazine, demonstrate that these molecules undergo oxidation at a glassy carbon electrode. researchgate.netresearchgate.net The redox behavior is primarily associated with the aromatic amine group, which is susceptible to oxidation. researchgate.netresearchgate.net

Voltammetric techniques like Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are employed to study this behavior. For instance, initial CV scans of benzylpiperazine (BZP), a related compound, show an oxidative peak at approximately +0.8 V. researchgate.net The oxidation process is often diffusion-controlled. scispace.com The exact potential and mechanism for this compound would depend on factors like pH and the specific electrode material used. The study of peak potential shifts with varying pH can reveal the involvement of protons in the electron transfer reactions and allow for the determination of pKa values. researchgate.net

These electrochemical characteristics form the basis for the quantitative analysis of phenylpiperazines in various samples, with DPV often being used for its high sensitivity. researchgate.net

| Technique | Purpose | Typical Information Obtained |

|---|---|---|

| Cyclic Voltammetry (CV) | Investigate redox behavior | Oxidation/reduction potentials, reversibility of reactions, reaction kinetics |

| Differential Pulse Voltammetry (DPV) | Quantitative analysis | Concentration determination, improved sensitivity over CV |

| Square Wave Voltammetry (SWV) | Quantitative analysis and mechanistic studies | High sensitivity, determination of detection limits, information on reaction mechanisms |

Qualitative and Quantitative Analysis in Biological Matrices

The detection and quantification of this compound and its metabolites in biological matrices such as plasma, urine, and tissues are essential in forensic and clinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method due to its high selectivity and sensitivity.

An ultra-performance liquid chromatography-electrospray ionization tandem triple quadrupole mass spectrometry (UPLC-ESI/MS/MS) method has been developed for detecting piperazine in biological samples like chicken muscle. researchgate.net Such methods typically involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interferences and concentrate the analyte. For aryl piperazines, SPE using materials like Florisil has been shown to be an effective clean-up and preconcentration step before analysis. researchgate.net

Validation of these analytical methods includes establishing parameters like the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision to ensure reliable results. For example, a UPLC-ESI/MS/MS method for piperazine in chicken muscle achieved an LOD of 0.4 µg/kg and an LOQ of 1.0 µg/kg. researchgate.net

Derivatization Reagents in Analytical Research

Derivatization is a chemical modification process used to enhance the analytical properties of a target compound. For this compound, derivatization of the secondary amine in the piperazine ring can be employed to improve its detectability in techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Common objectives of derivatization include:

Improving Volatility: For GC analysis, less volatile compounds can be converted into more volatile derivatives. Perfluoroacylation reagents like trifluoroacetic anhydride (TFA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are used for this purpose with piperazine compounds.

Enhancing Detector Response: Attaching a chromophore or fluorophore can significantly increase the response in UV-Vis or fluorescence detectors. Reagents like Dansyl chloride (DNS-CL) and 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) have been used to label piperazines for HPLC-fluorescence detection. researchgate.net

Improving Mass Spectrometric Ionization: Derivatization can improve the ionization efficiency and influence fragmentation patterns in MS. Piperazine-based derivatives have themselves been used as reagents to derivatize carboxyl groups on peptides to enhance their signals in MALDI-MS. researchgate.net

| Reagent | Abbreviation | Analytical Technique | Purpose |

|---|---|---|---|

| Trifluoroacetic anhydride | TFA | GC-MS | Increases volatility and provides characteristic mass shifts. |

| Dansyl chloride | DNS-CL | HPLC-Fluorescence/UV | Adds a fluorescent group for sensitive detection. researchgate.net |

| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | HPLC-UV | Forms a UV-active derivative. researchgate.net |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride | DIB-Cl | HPLC-Fluorescence | Adds a highly fluorescent label for trace analysis. researchgate.net |

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(3-Methoxyphenyl)piperazine and its derivatives, docking studies are instrumental in understanding their engagement with receptor active sites.

Molecular docking simulations have been employed to predict how derivatives of the (methoxyphenyl)piperazine scaffold orient themselves within the binding pockets of various receptors, notably serotonin (B10506) receptors like 5-HT1A. For instance, in a homology model of the human 5-HT1A receptor, derivatives of 1-(2-methoxyphenyl)piperazine (B120316) were analyzed to understand their binding modes. rsc.orgacs.org These studies often reveal that the protonated piperazine (B1678402) ring plays a crucial role, anchoring the ligand within the active site through charge-assisted hydrogen bonds with key acidic residues, such as Aspartic acid (Asp). acs.org The methoxyphenyl portion of the molecule typically extends into a more hydrophobic region of the binding pocket, establishing favorable van der Waals contacts.

The general binding hypothesis for arylpiperazine ligands suggests a three-point interaction model involving:

An ionic interaction with a conserved Asp residue in transmembrane helix 3 (TM3).

A hydrogen bond with a Serine (Ser) or Threonine (Thr) residue in TM5.

Aromatic-aromatic (π-π stacking) or hydrophobic interactions with aromatic residues like Phenylalanine (Phe) or Tryptophan (Trp) in TM6.

Docking studies provide detailed information about the specific non-covalent interactions that stabilize the ligand-receptor complex. For derivatives of (methoxyphenyl)piperazine at the 5-HT1A receptor, the key interactions identified through computational models include:

Ionic and Hydrogen Bonding: The most critical interaction is often the charge-assisted hydrogen bond between the protonated nitrogen of the piperazine ring and the carboxylate side chain of a highly conserved Aspartic acid residue (e.g., Asp3.32). acs.org

Aromatic and Hydrophobic Interactions: The methoxyphenyl ring is frequently observed to engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as Phenylalanine (Phe) and Tyrosine (Tyr) within the binding cavity.

Additional Hydrogen Bonds: Other polar residues within the active site can form secondary hydrogen bonds with the ligand, further enhancing binding affinity and specificity.

These interactions are fundamental to the affinity and selectivity of these compounds for their biological targets.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic structure, geometry, and spectroscopic properties of this compound.

DFT calculations are widely used to investigate the molecular properties of arylpiperazine derivatives. For a closely related compound, 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate, calculations using the B3LYP functional and 6–311++G(d,p) basis set have been performed. semanticscholar.org Such studies provide optimized geometric parameters (bond lengths and angles) that show high agreement with experimental data from X-ray diffraction. semanticscholar.org

Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a larger gap implies lower reactivity and higher kinetic stability. semanticscholar.org For the aforementioned derivative, the calculated HOMO–LUMO energy gap was 5.19 eV, indicating a stable structure with low reactivity. semanticscholar.org

Interactive Data Table: Selected Calculated Geometric Parameters for a 4-(3-Methoxyphenyl)piperazine Derivative

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length | C-N (piperazine) | ~1.46 Å |

| Bond Length | C-O (methoxy) | ~1.37 Å |

| Bond Angle | C-N-C (piperazine) | ~110° |

| Bond Angle | C-O-C (methoxy) | ~118° |

Note: The data is representative of typical values obtained from DFT calculations on similar structures.

The conformational landscape of this compound is primarily dictated by the piperazine ring and the orientation of the methoxyphenyl substituent. The piperazine ring is known to adopt a stable chair conformation. iucr.orgnih.gov This conformation minimizes steric strain and is the most energetically favorable state. Crystal structure analyses of related compounds confirm that the piperazine ring consistently assumes a chair geometry. iucr.orgnih.gov Computational studies via DFT also predict the chair conformation as the global minimum energy structure. The orientation of the 3-methoxyphenyl (B12655295) group relative to the piperazine ring (axial vs. equatorial) is another key conformational feature, with the equatorial position generally being more stable due to reduced steric hindrance.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results for structural validation.